4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
Overview
Description
“4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest due to their wide range of applications in different fields . The synthesis process often involves the formation of the thiazole ring, α-bromination of the acetyl group, and carboxamide/thiocarboxamide attachment .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole, which shares structural similarities with 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine, have demonstrated notable biological activities. For instance, Schiff bases derived from 1,3,4-thiadiazole exhibited DNA protective abilities and antimicrobial activities against S. epidermidis. Some compounds showed cytotoxicity on cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).
Anticancer Evaluation
Research on thiazol-4-amine derivatives has indicated significant anticancer properties. These compounds, tested against various human cancer cell lines, demonstrated promising activity, highlighting their potential in developing new anticancer therapies (Yakantham et al., 2019).
In Vivo Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticancer and antiangiogenic effects in mouse tumor models. These studies demonstrated significant reductions in tumor volume and cell number, suggesting their potential as anticancer agents (Chandrappa et al., 2010).
Medicinal Chemistry Applications
Oxadiazoles, including the 1,3,4-oxadiazole found in similar compounds, are often used in medicinal chemistry as bioisosteric replacements for ester and amide functionalities. Their unique properties, such as lower lipophilicity and metabolic stability, make them attractive for drug development (Boström et al., 2012).
Dyeing and Solvatochromic Behavior
Aminothiazole derivatives have been used in the synthesis of novel bisheteroaryl bisazo dyes. These dyes demonstrate interesting solvatochromic behaviors and have applications in dyeing polyester fabrics (Modi & Patel, 2013).
Quantum Chemical Analysis
Quantum chemical analysis of compounds like N-(Pyridin-2-yl)thiazol-2-amine, which are structurally related to this compound, reveals insights into their electron distribution, tautomeric preferences, and protonation energy. These studies are crucial in understanding the molecular interactions and properties of these compounds (Bhatia et al., 2013).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often dependent on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been found to have diverse effects on cells, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-8(11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKQEUXAKPHFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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